2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H5ClF4O. It is a derivative of benzoyl chloride, characterized by the presence of fluorine and trifluoromethyl groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The resulting product is then purified by distillation under reduced pressure .
Chemical Reactions Analysis
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances its electrophilicity, making it a potent acylating agent. This reactivity is exploited in various synthetic applications to modify molecular structures and introduce functional groups .
Comparison with Similar Compounds
2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride can be compared with other similar compounds such as:
2-Fluoro-3-(trifluoromethyl)benzoyl chloride: Similar in structure but differs in the position of the methyl group.
2-(Trifluoromethyl)benzoyl chloride: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.
4-Fluoro-2-(trifluoromethyl)benzoyl chloride: Another positional isomer with distinct chemical properties
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
2-fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O/c1-4-2-3-5(8(10)15)7(11)6(4)9(12,13)14/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRANUWKDSICOSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)Cl)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.